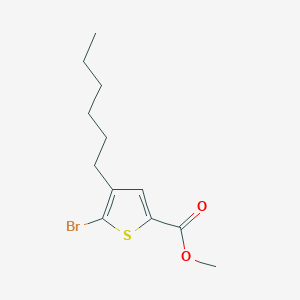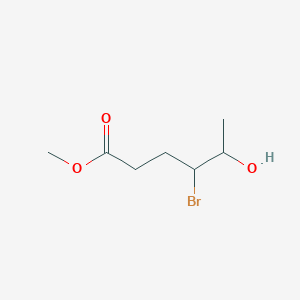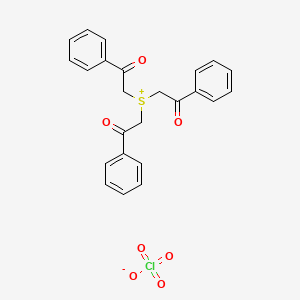silane CAS No. 648428-85-7](/img/structure/B12612460.png)
[Dibromo(naphthalen-2-yl)methyl](trimethyl)silane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dibromo(naphthalen-2-yl)methylsilane: is a chemical compound that features a naphthalene ring substituted with a dibromo group and a trimethylsilyl group. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Dibromo(naphthalen-2-yl)methylsilane typically involves the bromination of naphthalene followed by the introduction of the trimethylsilyl group. One common method involves the reaction of naphthalene with bromine in the presence of a catalyst to form dibromonaphthalene. This intermediate is then reacted with trimethylsilyl chloride in the presence of a base such as triethylamine to yield the final product .
Industrial Production Methods: Industrial production methods for Dibromo(naphthalen-2-yl)methylsilane are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings .
化学反応の分析
Types of Reactions: Dibromo(naphthalen-2-yl)methylsilane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction Reactions: Reduction of the bromine atoms can lead to the formation of naphthylmethylsilane derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate, typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in aprotic solvents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various naphthyl derivatives, while oxidation and reduction reactions can produce hydroxylated or dehalogenated compounds .
科学的研究の応用
Chemistry: In chemistry, Dibromo(naphthalen-2-yl)methylsilane is used as a building block for the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in the preparation of pharmaceuticals and agrochemicals .
Biology and Medicine: The compound’s derivatives have potential applications in medicinal chemistry, particularly in the development of new drugs. Its ability to undergo various chemical transformations allows for the creation of molecules with specific biological activities.
Industry: In the industrial sector, Dibromo(naphthalen-2-yl)methylsilane is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in electronics, coatings, and polymers.
作用機序
The mechanism of action of Dibromo(naphthalen-2-yl)methylsilane involves its ability to participate in various chemical reactions due to the presence of reactive bromine atoms and the trimethylsilyl group. These functional groups facilitate interactions with other molecules, leading to the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes.
類似化合物との比較
- Dichloro(naphthalen-2-yl)methylsilane
- Diiodo(naphthalen-2-yl)methylsilane)
- Difluoro(naphthalen-2-yl)methylsilane)
Comparison: Dibromo(naphthalen-2-yl)methylsilane is unique due to the presence of bromine atoms, which impart specific reactivity compared to its chloro, iodo, and fluoro analogs. Bromine atoms are more reactive than chlorine but less reactive than iodine, providing a balance between reactivity and stability. This makes Dibromo(naphthalen-2-yl)methylsilane a versatile compound for various chemical transformations.
特性
CAS番号 |
648428-85-7 |
|---|---|
分子式 |
C14H16Br2Si |
分子量 |
372.17 g/mol |
IUPAC名 |
[dibromo(naphthalen-2-yl)methyl]-trimethylsilane |
InChI |
InChI=1S/C14H16Br2Si/c1-17(2,3)14(15,16)13-9-8-11-6-4-5-7-12(11)10-13/h4-10H,1-3H3 |
InChIキー |
WVCNWMSIVXXNCK-UHFFFAOYSA-N |
正規SMILES |
C[Si](C)(C)C(C1=CC2=CC=CC=C2C=C1)(Br)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



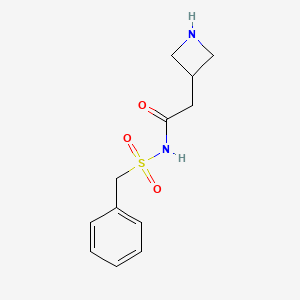
![2,4,6-Tris[2,3,5,6-tetramethyl-4-(pyridin-2-yl)phenyl]pyrimidine](/img/structure/B12612392.png)
![1-[([1,1'-Biphenyl]-2-yl)methyl]-4-(2-phenylethyl)piperazine](/img/structure/B12612396.png)
![2,2'-[[1,1'-Biphenyl]-2,2'-diylbis(sulfanediylethyne-2,1-diyl)]dithiophene](/img/structure/B12612399.png)
![(3,5-Bis{[3,5-bis(trifluoromethyl)phenyl]methoxy}phenyl)methanol](/img/structure/B12612407.png)
![2,4-Bis[4,5-bis(pentylamino)isoquinolin-1-YL]cyclobutane-1,3-dione](/img/structure/B12612411.png)
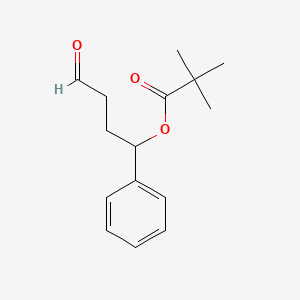
![Urea, N,N'-bis[(3-bromophenyl)(4-methyl-1-piperazinyl)methyl]-](/img/structure/B12612420.png)
methyl}-1H-pyrrol-2-yl)(pentafluorophenyl)methanone](/img/structure/B12612429.png)
![N-[2-(4-Fluorophenyl)ethyl]-3-nitropyridin-4-amine](/img/structure/B12612432.png)
